![molecular formula C14H16N2O3S B13033851 (E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate has several scientific research applications due to its unique chemical structure and biological activity. It is used in medicinal chemistry for the development of new therapeutic agents. The compound has shown potential in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities .
In the field of material science, benzothiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electronic properties . Additionally, these compounds are studied for their potential use as corrosion inhibitors and antioxidants .
Wirkmechanismus
The mechanism of action of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development. Its effects on different pathways can be studied to understand its therapeutic potential and optimize its use in various applications .
Vergleich Mit ähnlichen Verbindungen
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is unique compared to other benzothiophene derivatives due to its specific functional groups and chemical structure. Similar compounds include:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share the benzothiophene core structure but differ in their functional groups and specific biological activities.
Eigenschaften
Molekularformel |
C14H16N2O3S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
tert-butyl (NZ)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI-Schlüssel |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)O)\N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


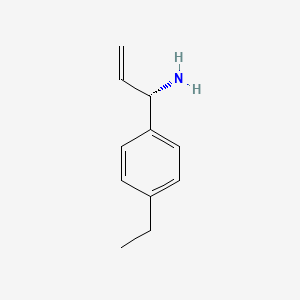



![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
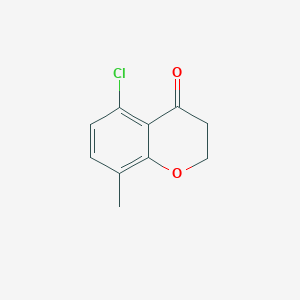
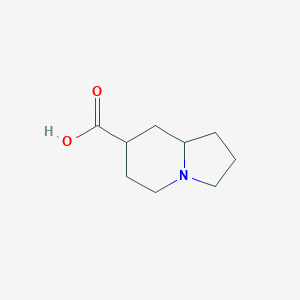
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)


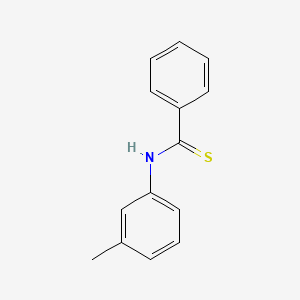
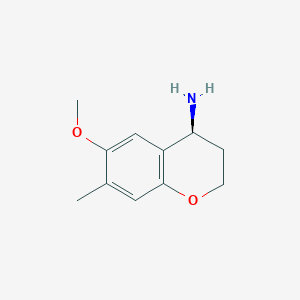
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
